Dbco-peg5-dbco

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

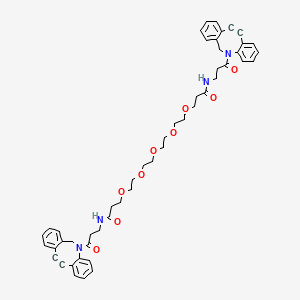

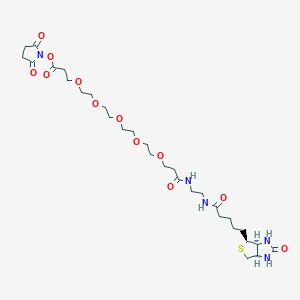

DBCO-PEG5-DBCO is a PEG derivative containing a reactive two DBCO groups and a hydrophilic PEG spacer arm. DBCO will react with azide-bearing compounds or biomolecules to form a stable triazole linkage without copper catalyst. The hydrophilic PEG spacer arm can increase water solubility and a membrane permability.

Scientific Research Applications

1. Tumor Cell Targeting and Killing

- Application : DBCO-PEG agents have been used in formulations for the delivery of small interfering RNA (siRNA) to tumor cells, aiding in selective internalization and gene silencing, as demonstrated in leukemia mouse models (Klein et al., 2018).

2. Tissue Engineering Scaffold Cellularization

- Application : DBCO-modified polymers were used in tissue engineering to increase the selective capture efficiency and survival rate of cells on scaffolds, showcasing the potential of bio-orthogonal click reactions in tissue engineering and regenerative medicine (Mao et al., 2019).

3. Cartilage Tissue Engineering

- Application : In situ cross-linkable hyaluronic acid hydrogels derived from DBCO were developed for cartilage tissue engineering, demonstrating the potential for use in injectable hydrogels in tissue regeneration (Han et al., 2018).

4. Local Drug Delivery

- Application : DBCO-functionalized dendrimer hydrogels were developed for local drug delivery, exhibiting high cytocompatibility and enabling sustained release of anticancer drugs (Xu et al., 2017).

5. Cancer Targeting with Nanoconjugates

- Application : DBCO-bearing unnatural sugars were used to label cancer cells, facilitating targeted delivery of azido-modified nanoconjugates for in vivo imaging and cancer targeting (Wang et al., 2016).

6. Drug Targeting and Imaging with Cubosomes

- Application : Cubosomes functionalized with DBCO groups were used in drug delivery and imaging applications, demonstrating efficient and specific click reactions (Alcaraz et al., 2017).

7. Hydrogel Formation for Cell Cultures

- Application : DBCO-functionalized hydrogels were used to encapsulate cells for tissue mimics, with various bioorthogonal clickable polymers aiding in the rapid formation of hydrogels (Zhan et al., 2019).

8. Liposome Functionalization for Targeted Drug Delivery

- Application : DBCO-functionalized liposomes containing drug nanocrystals were developed for targeted drug delivery, highlighting the potential of DBCO for tumor-targeted delivery (Xiao et al., 2019).

9. Protein Labeling and Imaging

- Application : DBCO-reactive peptide tags were developed for efficient protein labeling and imaging, offering a versatile tool for protein research (Ando et al., 2020).

properties

Product Name |

Dbco-peg5-dbco |

|---|---|

Molecular Formula |

C50H54N4O9 |

Molecular Weight |

855.0 |

IUPAC Name |

N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]-3-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide |

InChI |

InChI=1S/C50H54N4O9/c55-47(51-25-21-49(57)53-37-43-13-3-1-9-39(43)17-19-41-11-5-7-15-45(41)53)23-27-59-29-31-61-33-35-63-36-34-62-32-30-60-28-24-48(56)52-26-22-50(58)54-38-44-14-4-2-10-40(44)18-20-42-12-6-8-16-46(42)54/h1-16H,21-38H2,(H,51,55)(H,52,56) |

InChI Key |

SKXBZFNMPUFHFH-UHFFFAOYSA-N |

SMILES |

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCOCCOCCC(=O)NCCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64 |

Appearance |

Solid powder |

Purity |

>95% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

synonyms |

DBCO-PEG5-DBCO |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3s)-1-{(1s,2r,4r)-4-[methyl(Propan-2-Yl)amino]-2-Propylcyclohexyl}-3-{[6-(Trifluoromethyl)quinazolin-4-Yl]amino}pyrrolidin-2-One](/img/structure/B1192401.png)